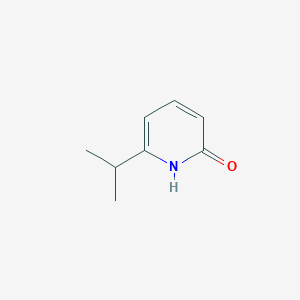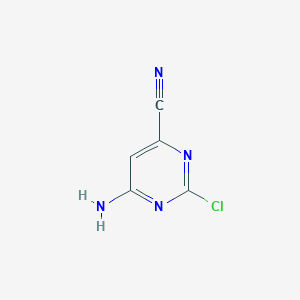
4-Chloro-2,3,5,6-tetrafluoropyridine
Descripción general
Descripción
4-Chloro-2,3,5,6-tetrafluoropyridine is a chemical compound with the molecular formula C5ClF4N . It has a molecular weight of 185.51 g/mol . This compound is used for research and development purposes .
Synthesis Analysis
Some pentafluoropyridine derivatives have been synthesized by the reaction of pentafluoropyridine with appropriate C, S, and N-nucleophiles such as malononitrile, 1-methyl-tetrazole-5-thiol, and piperazine . These reactions provided 4-substituted 2,3,5,6-tetrafluoropyridine derivatives in good yields .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2,3,5,6-tetrafluoropyridine is represented by the InChI code: 1S/C5ClF4N/c6-1-2(7)4(9)11-5(10)3(1)8 . The compound has a topological polar surface area of 12.9 Ų and contains 11 heavy atoms .
Chemical Reactions Analysis
The regioselectivity of nucleophilic substitution in this process may be explained by the high nucleophilicity of sulfur, nitrogen, or oxygen and the activating influence of the pyridine ring nitrogen that significantly activates the Para and Ortho sites to itself .
Physical And Chemical Properties Analysis
4-Chloro-2,3,5,6-tetrafluoropyridine has a molecular weight of 185.50 g/mol . It has a computed XLogP3-AA value of 2.5, indicating its lipophilicity . The compound has no hydrogen bond donors, five hydrogen bond acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are both 184.9655393 g/mol .
Aplicaciones Científicas De Investigación
Pharmaceutical Intermediates
This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the creation of fluorine-containing aromatic compounds, which are pivotal in developing hundreds of medicines since the 1960s .
Pesticide Development
Similar to its role in pharmaceuticals, 4-Chloro-2,3,5,6-tetrafluoropyridine serves as an intermediate in creating pesticides. The incorporation of fluorine atoms can significantly alter the biological activity of pesticides .
Rubber Industry
In the rubber industry, this compound is used to enhance the properties of rubber materials. Fluorinated pyridines can improve the thermal stability and chemical resistance of rubber products .
Dye Manufacturing
Dyes incorporating fluorinated pyridines are developed using 4-Chloro-2,3,5,6-tetrafluoropyridine as an intermediate. These dyes exhibit unique properties due to the presence of fluorine atoms .
Synthesis of Fluorinated Pyridines
It acts as a precursor for synthesizing new 2,4,5,6-tetrafluoropyridines through selective synthesis methods complementing established routes to access fluorinated pyridines .
Nucleophilic Substitution Reactions
This compound is involved in nucleophilic substitution reactions with a wide range of nucleophiles to produce various 4-substituted-2,3,5,6-tetrafluoro-pyridine derivatives with potential applications across different fields .
Catalytic Hydrodefluorination
4-Chloro-2,3,5,6-tetrafluoropyridine is used in catalytic hydrodefluorination processes to remove fluorine atoms from fluoroarenes selectively. This process is crucial for modifying chemical structures for specific applications .
Safety and Hazards
When handling 4-Chloro-2,3,5,6-tetrafluoropyridine, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
Mecanismo De Acción
Target of Action
4-Chloro-2,3,5,6-tetrafluoropyridine is a fluoropyridine derivative . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues
Mode of Action
The mode of action of 4-Chloro-2,3,5,6-tetrafluoropyridine involves nucleophilic substitution reactions . These systems are highly active towards nucleophilic additions due to the presence of electronegative fluorine atoms and the nitrogen heteroatom . All five fluorine atoms in pentafluoropyridine may be substituted by an appropriate nucleophile .
Biochemical Pathways
It’s known that fluoropyridines can be used for the synthesis of various drug-like systems , indicating that they may interact with multiple biochemical pathways.
Pharmacokinetics
It’s known that the introduction of fluorine atoms into lead structures is a common chemical modification in pharmacology to increase the lipophilicity and biological activity of compounds .
Result of Action
Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties , suggesting that they may have diverse effects at the molecular and cellular levels.
Action Environment
It’s known that the compound should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It’s also recommended to ensure adequate ventilation and remove all sources of ignition .
Propiedades
IUPAC Name |
4-chloro-2,3,5,6-tetrafluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5ClF4N/c6-1-2(7)4(9)11-5(10)3(1)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHMNSNECXJBQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1F)F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503536 | |
| Record name | 4-Chloro-2,3,5,6-tetrafluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,3,5,6-tetrafluoropyridine | |
CAS RN |
52026-98-9 | |
| Record name | 4-Chloro-2,3,5,6-tetrafluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



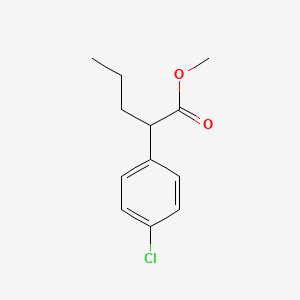
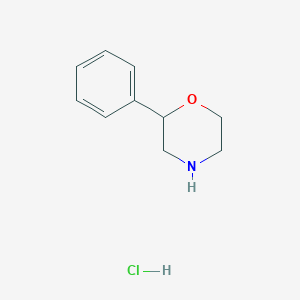

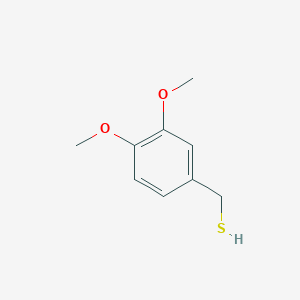

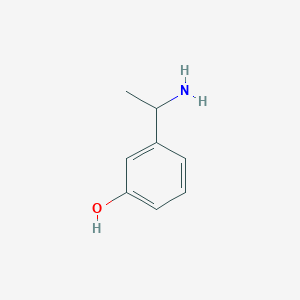


![(-)-Bis[(S)-1-phenylethyl]amine hydrochloride](/img/structure/B1280086.png)
